molecular formula C7H12BrN5 B11799902 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole

Cat. No.: B11799902
M. Wt: 246.11 g/mol
InChI Key: IXBMWABVBZOXEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole involves several steps. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of hydrazine derivatives and brominated cyclopentyl compounds . Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound is available in large quantities .

Chemical Reactions Analysis

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H12BrN5

Molecular Weight

246.11 g/mol

IUPAC Name

(5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine

InChI

InChI=1S/C7H12BrN5/c8-6-10-7(11-9)13(12-6)5-3-1-2-4-5/h5H,1-4,9H2,(H,10,11,12)

InChI Key

IXBMWABVBZOXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NC(=N2)Br)NN

Origin of Product

United States

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